molecular formula C24H20N4O5 B2825740 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-62-1

1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

カタログ番号: B2825740
CAS番号: 1207036-62-1
分子量: 444.447
InChIキー: FFHMNHZDKSOZDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with two distinct functional groups: a 3-(4-ethoxyphenyl)-1,2,4-oxadiazole moiety at the N1 position and a furan-2-ylmethyl group at the N3 position. The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the 4-ethoxyphenyl group may enhance lipophilicity and membrane permeability.

Synthetic routes for analogous 1-(arylmethyl)quinazoline-2,4-diones involve multi-step sequences, often starting with cyclization reactions under basic conditions, followed by functionalization via nucleophilic substitution or coupling reactions. For example, European Patent Bulletin (2019) details methods for synthesizing such derivatives using aryl halides and alkylating agents under controlled conditions .

特性

IUPAC Name

1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-2-31-17-11-9-16(10-12-17)22-25-21(33-26-22)15-27-20-8-4-3-7-19(20)23(29)28(24(27)30)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHMNHZDKSOZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its antimicrobial efficacy and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of quinazoline derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The target compound was synthesized through a series of reactions involving oxadiazole and furan moieties, which are known to contribute to biological activity. Characterization was performed using techniques such as NMR and mass spectrometry to confirm the structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria. The results indicated that many compounds exhibited moderate antibacterial activity. Notably:

  • Compound 13 displayed significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zone values of 15 mm and MIC values of 65 mg/mL.
  • Compound 15 showed moderate activity against multiple strains with inhibition zones ranging from 10–12 mm .

The incorporation of oxadiazole rings at the 1- and 3-positions of the quinazoline backbone significantly enhanced the antibacterial properties compared to standard drugs like ampicillin .

Antifungal Activity

In addition to antibacterial properties, the compound demonstrated antifungal activity against Candida albicans. The inhibition zone was measured at 11 mm with an MIC value surpassing that of ampicillin . This indicates a promising profile for treating fungal infections.

Structure-Activity Relationship (SAR)

The biological activities of quinazoline derivatives can often be correlated with their structural features. The presence of substituents such as oxadiazole and furan moieties plays a crucial role in enhancing bioactivity. The SAR studies suggest that:

  • Electron-withdrawing groups (e.g., -NO2) enhance antimicrobial potency.
  • The position and nature of substituents on the phenyl rings significantly affect inhibitory activities against various pathogens .

Case Studies

Several studies have explored the biological activities of related quinazoline derivatives:

  • Antimicrobial Evaluation : A study synthesized various quinazoline derivatives and tested them against bacterial strains using agar diffusion methods. Compounds with specific substitutions showed enhanced activity compared to control antibiotics .
  • Molecular Docking Studies : Docking studies indicated strong binding interactions between synthesized compounds and target enzymes like DNA gyrase, suggesting a mechanism for their antibacterial action .

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives, emphasizing core structures, substituents, and reported biological activities:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazoline-2,4-dione 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl methyl (N1), furan-2-ylmethyl (N3) Not explicitly reported (hypothesized: enzyme inhibition based on oxadiazole moiety)
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione Dual oxadiazole groups (N1 and C6), methyl, phenyl Antimicrobial activity against E. coli (MIC: 15 µg/mL), S. aureus (MIC: 20 µg/mL)
3-Benzyl-1-(benzyloxy)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione Benzyloxy (N1), benzyl (N3) D-amino acid oxidase (DAO) inhibition (IC₅₀: ~5 µM)
6-(trans-4-Phenylcyclohexyl)-5-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione Trifluoromethylphenyl (C5), trans-4-phenylcyclohexyl (C6) Glucocorticoid receptor modulation (preclinical)

Structural and Functional Analysis

Thieno[2,3-d]pyrimidine-dione derivatives (e.g., ) exhibit a fused thiophene ring, increasing rigidity and electronic delocalization, which may improve antimicrobial activity .

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound likely enhances lipophilicity compared to simpler aryl groups, as seen in ’s benzyl-substituted analog .
  • The furan-2-ylmethyl group provides a smaller aromatic system than the trifluoromethylphenyl group in ’s compound, which could reduce steric hindrance in binding interactions .

Pyrimidine-dione derivatives with bulky substituents (e.g., trans-4-phenylcyclohexyl in ) show receptor modulation, indicating that the target’s quinazoline core could be tailored for similar applications .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation of quinazoline precursors with oxadiazole intermediates. Key steps:

  • Oxadiazole formation : React nitrile derivatives with hydroxylamine under reflux in ethanol or DMF .
  • Quinazoline functionalization : Use nucleophilic substitution to attach the oxadiazole-methyl group to the quinazoline core, often requiring bases like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMSO) .
  • Purification : Employ column chromatography or recrystallization (ethanol/water mixtures) to isolate the final product .
    Optimization involves adjusting solvent polarity, temperature (60–80°C), and reaction time (4–12 hours), monitored via TLC or HPLC .

Q. What key characterization techniques validate the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the quinazoline, oxadiazole, and furan moieties .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected ~463 g/mol for C₂₄H₂₁N₄O₅) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the ethoxyphenyl and furan groups .
  • HPLC : Ensures >95% purity by quantifying residual solvents/byproducts .

Q. How can solubility and stability under varying pH/temperature conditions be experimentally determined?

  • Solubility : Use the shake-flask method in buffers (pH 1–13) and organic solvents (ethanol, DMSO), quantified via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring to assess hydrolysis/oxidation .

Advanced Research Questions

Q. How to design experiments evaluating its bioactivity against target enzymes or receptors?

  • Enzyme inhibition assays : Measure IC₅₀ values using recombinant enzymes (e.g., kinases) in fluorogenic substrate-based assays .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to structurally similar compounds with known activity .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like DNA topoisomerases .

Q. How to address contradictions in biological activity data across studies?

  • Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
  • Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out degradation .
  • Structural analogs : Compare activity of derivatives (e.g., bromo vs. ethoxy substituents) to isolate functional group contributions .

Q. What strategies guide structure-activity relationship (SAR) analysis for this compound?

  • Analog synthesis : Modify substituents (e.g., ethoxyphenyl → fluorophenyl, furan → thiophene) to probe electronic/steric effects .
  • Pharmacophore mapping : Use molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins .
  • Statistical modeling : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. How to assess stability in physiological conditions for in vivo studies?

  • Simulated gastric fluid : Incubate compound in HCl (pH 1.2) at 37°C, monitoring degradation via LC-MS .
  • Plasma stability : Incubate with mouse/human plasma (1–24 hours), quench with acetonitrile, and analyze metabolite formation .
  • Microsomal assay : Use liver microsomes + NADPH to evaluate oxidative metabolism .

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